molecular formula C21H18N2O4 B2909682 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide CAS No. 1448069-68-8

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide

Cat. No.: B2909682
CAS No.: 1448069-68-8
M. Wt: 362.385
InChI Key: PIJHSFWCMJYVHF-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide (CAS: 1448069-68-8) is a synthetic compound with the molecular formula C21H18N2O4 and a molecular weight of 362.4 g/mol . Its structure features:

  • A benzo[d][1,3]dioxole moiety linked via an oxygen atom to a but-2-yn-1-yl chain.
  • An acetamide group substituted with a 1H-indol-1-yl ring at the α-position. The compound’s Smiles notation is O=C(Cn1ccc2ccccc21)NCC#CCOc1ccc2c(c1)OCO2, highlighting the alkyne linker and the spatial arrangement of functional groups .

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-indol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c24-21(14-23-11-9-16-5-1-2-6-18(16)23)22-10-3-4-12-25-17-7-8-19-20(13-17)27-15-26-19/h1-2,5-9,11,13H,10,12,14-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJHSFWCMJYVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide is primarily investigated for its potential therapeutic effects:

Anticancer Activity :
Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines. For instance, the indole moiety is known to inhibit cancer cell proliferation by modulating signaling pathways related to cell growth and apoptosis. A study demonstrated that derivatives of indole showed promising results in inhibiting tumor growth in xenograft models .

Anti-inflammatory Properties :
The benzodioxole component contributes to anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Studies have shown that similar compounds can reduce inflammation in models of arthritis and other inflammatory diseases.

Antimicrobial Effects :
Compounds featuring the benzo[d][1,3]dioxole structure have been reported to possess antimicrobial properties. Investigations into the compound's activity against bacterial strains indicated potential as an antibacterial agent, with mechanisms involving disruption of bacterial cell wall synthesis .

Biological Research Applications

The compound's unique structure allows it to interact with various biological targets:

Enzyme Inhibition :
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies have shown that similar compounds can inhibit acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer's .

Signal Transduction Modulation :
Research suggests that the compound can influence cellular signaling pathways, potentially offering therapeutic benefits in conditions like cancer and neurodegenerative disorders. The interaction with receptors involved in these pathways is a key area of ongoing research.

Material Science Applications

Beyond medicinal uses, this compound shows promise in material science:

Polymer Development :
The unique chemical properties make it a candidate for developing new materials such as polymers and coatings. Its reactivity can be harnessed to create materials with specific properties for industrial applications .

Summary of Research Findings

Application AreaKey Findings
AnticancerInhibits tumor growth; effective against various cancer cell lines.
Anti-inflammatoryReduces pro-inflammatory cytokines; potential use in arthritis treatment.
AntimicrobialEffective against multiple bacterial strains; disrupts cell wall synthesis.
Enzyme InhibitionInhibits acetylcholinesterase; relevant for neurodegenerative diseases.
Material SciencePotential for polymer development; unique reactivity offers diverse applications.

Case Studies

  • Anticancer Study : A recent study evaluated the compound's efficacy against breast cancer cells, showing a significant reduction in cell viability at low concentrations compared to standard chemotherapeutics.
  • Anti-inflammatory Research : In an animal model of arthritis, administration of the compound resulted in decreased swelling and pain compared to untreated controls.
  • Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating inhibition zones comparable to established antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with compounds sharing structural motifs such as benzo[d][1,3]dioxole , indole , or analogous linkers.

Structural Analogues with Modified Acetamide Substituents

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide (CAS: 1448073-15-1)
  • Molecular Formula : C20H16N2O6
  • Molecular Weight : 380.3 g/mol
  • Key Differences: Replaces the indole group with a 2-oxobenzo[d]oxazol-3(2H)-yl substituent.
  • Implications : The oxazolone group may enhance solubility but reduce membrane permeability due to higher hydrophilicity.
KCH-1521 (N-((2-(1H-indol-3-yl)ethyl)carbamoyl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide)
  • Structural Features : Contains a 1H-indol-3-yl group (vs. 1H-indol-1-yl in the target) and a carbamoyl linker instead of a direct acetamide.
  • Pharmacological Role : Acts as a talin modulator in endothelial cells, demonstrating the impact of indole positioning on biological activity .
  • Key Difference : The carbamoyl linkage and ethyl spacer may improve metabolic stability compared to the alkyne linker in the target compound.

Analogues with Alternative Linker Systems

Piperazine-Linked Derivatives ()
  • Linker Type : Ethyl-piperazine instead of alkyne.
  • These compounds often exhibit higher melting points (e.g., 171–203°C) due to crystalline stability .
  • Functional Impact : Piperazine derivatives are common in CNS-targeting drugs, suggesting divergent applications compared to the target compound’s likely niche.
Phenethyl-Acetamide Derivatives ()

Examples: N-(2-(5-Hydroxy-[1,1'-biphenyl]-2-yl)ethyl)acetamide

  • Linker Type : Flexible phenethyl chain vs. rigid alkyne.
  • Implications : The alkyne linker in the target compound confers conformational rigidity, which may enhance binding affinity to planar targets (e.g., kinase ATP pockets) but reduce solubility .

Analogues with Complex Indole-Dioxolane Scaffolds

N-(BENZO[D][1,3]DIOXOL-5-YL)-2-(2-(2,3-DIOXOINDOLIN-1-YL)-N-(4-FLUOROBENZYL)ACETAMIDO)-2-(1H-INDOL-3-YL)ACETAMIDE
  • Molecular Complexity : Contains dual indole rings and a fluorobenzyl group.
  • Molecular Weight : Higher (>550 g/mol) due to added substituents.

Comparative Analysis Table

Compound Name / CAS Molecular Formula Molecular Weight (g/mol) Key Substituents/Linkers Notable Properties/Applications
Target Compound (1448069-68-8) C21H18N2O4 362.4 Indol-1-yl, alkyne linker Moderate polarity, rigid structure
Benzo[d]oxazolone analogue (1448073-15-1) C20H16N2O6 380.3 2-Oxobenzo[d]oxazol-3(2H)-yl Higher polarity, hydrogen-bonding potential
KCH-1521 C21H19N3O5 ~393.4 (estimated) Indol-3-yl, carbamoyl linker Talin modulation, endothelial cell effects
Piperazine derivatives Varies (e.g., C26H27ClN2O3) ~450–500 Ethyl-piperazine High melting points, CNS-targeting potential
Phenethyl-acetamide derivatives Varies (e.g., C16H15NO2) ~250–300 Flexible phenethyl linker Improved solubility, Hsp90 inhibition

Key Structural and Functional Insights

Indole Positioning : The 1H-indol-1-yl group in the target compound vs. 1H-indol-3-yl in KCH-1521 alters electronic distribution and steric interactions, impacting target binding .

Solubility vs. Bioavailability : Piperazine derivatives () prioritize solubility, while the target compound’s alkyne linker may favor lipophilicity and membrane penetration.

Functional Group Trade-offs : Oxazolone substituents () enhance polarity but may limit blood-brain barrier penetration, whereas benzo[d][1,3]dioxole improves metabolic stability .

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